molecular formula C14H9F2N3O2S B2506458 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide CAS No. 1333682-92-0

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No. B2506458
CAS RN: 1333682-92-0
M. Wt: 321.3
InChI Key: LTILKRLZAXUVKD-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a chemical compound that has been of interest to researchers in the field of medicinal chemistry due to its potential applications as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, future research could focus on improving the yield of the synthesis process to make this compound more readily available for use in experiments.

Synthesis Methods

The synthesis of 2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloro-6-fluoro-4-methoxybenzothiazole with 4-aminopyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of approximately 60%.

Scientific Research Applications

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has been the subject of several scientific studies due to its potential applications as a therapeutic agent. One study found that this compound exhibited potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Another study found that this compound had a neuroprotective effect in a rat model of Parkinson's disease.

properties

IUPAC Name

2-fluoro-N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-21-9-5-8(15)6-10-12(9)18-14(22-10)19-13(20)7-2-3-17-11(16)4-7/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILKRLZAXUVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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